BenchChemオンラインストアへようこそ!

methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate

Medicinal Chemistry Physicochemical Properties MLCK Inhibition

Choose this compound for its unique combination of validated MLCK potency (IC50 3.8 µM) and >39-fold selectivity over PKA, PKC, and PKG. Its small, modular 265 Da scaffold enables systematic SAR unlike co-metabolite MS-282b. Essential for calmodulin-dependent MLCK studies; no other tool compound offers this mechanistic clarity and structural simplicity for probe design.

Molecular Formula C12H11NO4S
Molecular Weight 265.28
CAS No. 241488-19-7
Cat. No. B2621636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate
CAS241488-19-7
Molecular FormulaC12H11NO4S
Molecular Weight265.28
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC
InChIInChI=1S/C12H11NO4S/c1-15-12(14)11-9(5-6-18-11)10-4-3-8(17-10)7-13-16-2/h3-7H,1-2H3/b13-7+
InChIKeySLQFQMZNOMTPQB-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate (CAS 241488-19-7): Sourcing the Structurally Distinct MLCK Inhibitor


Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate (CAS 241488-19-7, MW 265.29) is a heterocyclic small molecule isolated from the culture broth of Streptomyces tauricus ATCC 27470 [1]. It is categorized under the name MS-282a in MeSH indexing and is functionally characterized as an inhibitor of calmodulin-activated smooth muscle myosin light chain kinase (MLCK) [1][2]. Its structure, featuring a methyl ester-substituted thiophene core linked to a methoxyimino-functionalized furan ring, differentiates it from larger macrolide co-metabolites like MS-282b [1].

Why Generic Substitution Fails for 241488-19-7: Structural Complexity and Target Selectivity Gaps Among MLCK Inhibitors


Attempting to substitute methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate with other in-class MLCK inhibitors, such as its co-isolated macrolide analog MS-282b or other natural product leads, introduces significant liability in synthetic tractability and property space. While MS-282b (C37H65NO7, MW 635.91) shares a common mechanism, its complex macrolide core presents a vastly different scalability and derivatization profile compared to the target compound's compact, 265 Da heterocyclic scaffold [1]. Critically, generalizing the selectivity profile across analogs is not supported by data; the target compound's selectivity against cAMP-dependent protein kinase, cGMP-dependent protein kinase, and protein kinase C has been explicitly characterized, a dataset that is not automatically transferable to structurally unrelated MLCK inhibitors [1].

Quantitative Differentiation Evidence for Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate


Comparative Molecular Complexity and Drug-Likeness Profile vs. MS-282b

The target compound presents a fundamentally more favorable profile for lead optimization compared to its co-isolated analog MS-282b. The methyl thiophene carboxylate framework (MW 265.29, XLogP3-AA 2.9) [1] is significantly smaller and less lipophilic than the macrolide MS-282b (C37H65NO7, MW 635.91, numerous H-bond acceptors) . This difference in molecular complexity directly impacts the feasibility of systematic structure-activity relationship (SAR) exploration, with the target compound's lower rotatable bond count (5) suggesting fewer entropic penalties upon binding.

Medicinal Chemistry Physicochemical Properties MLCK Inhibition

Hypothetical Synthetic Tractability Advantage Based on Architectural Disparity

The target compound's structure, composed of commercially accessible furan and thiophene building blocks, is fundamentally more accessible via convergent synthesis than the macrolide MS-282b [1]. The macrolide's complex polyoxygenated scaffold necessitates a lengthy, low-yielding fermentation or multi-step total synthesis, limiting its supply for extensive in vivo profiling. In contrast, the small molecule nature of methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate allows for a rapid, modular synthetic route that facilitates the generation of diverse analogs, a critical requirement for hit-to-lead programs [1].

Chemical Synthesis Process Chemistry MLCK Pharmacology

Direct Head-to-Head MLCK Inhibition Potency and Selectivity Profile vs. MS-282b

In a direct enzymatic assay, the target compound inhibited chicken gizzard MLCK with an IC50 of 3.8 µM, demonstrating a 1.37-fold greater potency than MS-282b (IC50 = 5.2 µM) [1]. Crucially, the selectivity window was explicitly defined for the target compound: at a concentration of 150 µM, no inhibition was observed against cAMP-dependent protein kinase, cGMP-dependent protein kinase, or protein kinase C [1]. This high selectivity ratio (IC50 < 4 µM vs. IC50 > 150 µM for off-target kinases) is a key differentiator that minimizes the risk of confounding pharmacology in cellular studies, a benefit not established for the co-metabolite MS-282b.

Biochemical Assay Kinase Selectivity MLCK Inhibition

Definitive Application Scenarios for Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate in MLCK Research


Lead Compound for Selective Smooth Muscle MLCK Chemical Probe Development

This compound is the premier choice for initiating a medicinal chemistry program targeting smooth muscle MLCK. Its potent activity (MLCK IC50 = 3.8 µM) [1] combined with a demonstrated > 39-fold selectivity window over the key off-target kinases PKA, PKC, and PKG at 150 µM [1] establishes it as a validated starting point for designing high-quality chemical probes. The small, modular heterocyclic core [1] allows for systematic SAR exploration.

Gold Standard in Investigating Calmodulin-Mediated MLCK Regulation

As a tool compound, its well-characterized mechanism of action—inhibiting calmodulin-dependent but not calmodulin-independent MLCK activity [1]—makes it essential for dissecting calmodulin's role in smooth muscle contraction. No other compound in its class offers this combination of mechanistic clarity, validated selectivity, and a structurally simpler scaffold suitable for bioconjugation or photoaffinity labeling.

Quality Control (QC) Standard for MLCK Natural Product Screening

For research groups or CROs screening natural product libraries for kinase inhibitors, this compound serves as an ideal positive control. Its well-defined potency (IC50 3.8 µM) and selectivity fingerprint [1] provide a reliable benchmark for assay validation, ensuring that newly identified hits are measured against a compound with extensively characterized, reproducible pharmacology.

Quote Request

Request a Quote for methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.